molecular formula C₂₁H₁₉Cl₂N₃O₄ B1156766 N-Desmethylpiperazine Hydroxy Bosutinib

N-Desmethylpiperazine Hydroxy Bosutinib

Cat. No.: B1156766
M. Wt: 448.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethylpiperazine Hydroxy Bosutinib (CAS 2724727-55-1) is an impurity and metabolite of Bosutinib, a tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) . This compound is chemically defined as 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-hydroxypropoxy)-6-methoxyquinoline-3-carbonitrile with a molecular formula of C21H19Cl2N3O4 and a molecular weight of 448.3 . It is supplied as an off-white solid and requires storage conditions of 2-8°C . As a derivative of Bosutinib, its primary research value lies in the field of analytical chemistry and pharmaceutical development, where it is used as a reference standard . Researchers utilize this compound to monitor and control the quality of Bosutinib active pharmaceutical ingredient (API) by identifying and quantifying this specific impurity during method development and stability studies . The parent drug, Bosutinib, functions as a potent dual inhibitor of the Src and Abl tyrosine kinases, which are implicated in the proliferation and survival of CML cells . Bosutinib is known to undergo extensive metabolism, primarily via CYP3A4, producing several circulating metabolites including an N-desmethylated form . Therefore, studying related compounds like this compound is critical for understanding the drug's metabolic profile and ensuring the safety and efficacy of the pharmaceutical product. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₂₁H₁₉Cl₂N₃O₄

Molecular Weight

448.3

Origin of Product

United States

Comparison with Similar Compounds

Bosutinib (Parent Compound)

  • Structure : Bosutinib contains a 4-methylpiperazine group, whereas N-Desmethylpiperazine Hydroxy Bosutinib retains a demethylated piperazine moiety.
  • Pharmacology : Bosutinib inhibits Bcr-Abl (IC₅₀ = 1.2 nM) and Src kinases (IC₅₀ = 1.6 nM) .
  • Solubility: Crystalline Bosutinib monohydrate (Form I) exhibits high solubility, critical for oral bioavailability .
Parameter Bosutinib This compound
Molecular Formula C26H29Cl2N5O3 C25H27Cl2N5O3
Molecular Weight 548.46 g/mol 516.42 g/mol
Key Substituent 4-Methylpiperazine Demethylated piperazine
Solubility (Form I) High (monohydrate form) Likely reduced due to altered polarity

Bosutinib Isomers

  • Misidentified Isomers : Commercial Bosutinib samples were found to contain an isomer with misarranged chlorine and methoxy groups on the aniline ring (Figure 1B in ). This isomer lacks C2 symmetry, unlike authentic Bosutinib .
  • Binding Affinity: The authentic Bosutinib binds Abl kinase with confirmed chlorine positions (ortho and para), validated via anomalous X-ray scattering . The isomer shows weaker kinase inhibition due to altered interactions .

Dasatinib

  • Structure: Shares a piperazine group but lacks the 3-quinoline carbonitrile scaffold of Bosutinib .
  • Kinase Inhibition : Dasatinib targets Bcr-Abl (IC₅₀ = 0.6 nM) and Src kinases (IC₅₀ = 0.2 nM) but has a broader off-target profile .
  • Molecular Dynamics : The 4-methylpiperazine group in Bosutinib and the piperazine group in Dasatinib exhibit similar conformational flexibility in kinase binding pockets .
Parameter Bosutinib Dasatinib
Binding Free Energy (FYN) -7.1 kcal/mol -6.9 kcal/mol
Key Interactions Trp149, Tyr150 (hydrogen bonds) Similar pi-pi stacking interactions

Bosutinib Impurities

  • Bosutinib Chloro Impurity : Contains a 3-chloropropoxy group instead of the piperazine chain (C21H19Cl2N3O4), reducing kinase affinity .

Pharmacological and Toxicological Insights

  • Toxicity Profiles: Quinoline derivatives with chloro and methoxy substitutions (e.g., Compound 28 in ) show variable cytotoxicity, with CHI scores correlating with substitution patterns. This compound’s demethylation may reduce hepatotoxicity compared to Bosutinib .
  • Cardiovascular Effects: Bosutinib elevates systolic blood pressure (Δ10.7 mmHg in mice) via soluble epoxide hydrolase inhibition . No data exists for its metabolite.

Key Research Findings

  • Isomer Contamination : Up to 20% of commercial Bosutinib samples were mislabeled isomers, emphasizing the need for rigorous NMR/X-ray validation .
  • Metabolic Stability : Demethylation in this compound may enhance renal clearance but reduce target engagement due to weaker kinase binding .

Preparation Methods

Alkylation-Condensation-Reduction Pathway

This method, detailed in a 2015 patent, begins with 4-nitro-2-methoxyphenol sodium as the starting material. The synthesis involves five stages: alkylation, condensation, reduction, secondary condensation, and ring closure.

Alkylation Reaction :
4-Nitro-2-methoxyphenol sodium reacts with 1,3-bromo-chloropropane in a solvent system containing 5–10% aqueous butanone or isopropyl alcohol. The reaction proceeds at 70–90°C for 6–10 hours, yielding a formula III intermediate. A mole ratio of 1:1.3–1.5 (starting material to alkylating agent) is critical for minimizing side products.

Condensation with N-Methylpiperazine :
The formula III intermediate undergoes condensation with N-methylpiperazine in dimethylformamide (DMF) or isopropyl alcohol at 60–80°C for 5–8 hours. A mole ratio of 1:2–1:5 (intermediate to N-methylpiperazine) ensures complete conversion to the formula IV compound.

Reduction and Ring Closure :
Phosphorus oxychloride (POCl₃) facilitates cyclization in refluxing acetonitrile or toluene. For example, refluxing 15 g of compound VI with 27 g POCl₃ in acetonitrile for 48 hours yields the final product with a 70% yield. Post-reaction purification involves dichloromethane extraction and ethanol recrystallization, achieving a purity of 98.7%.

Modified Bosutinib Synthesis from 3-Methoxy-4-Hydroxybenzoic Acid

A 2010 study outlines an alternative route starting with 3-methoxy-4-hydroxybenzoic acid. The process includes:

  • Esterification : Conversion to methyl ester using methanol and sulfuric acid.

  • Alkylation : Introduction of a chloropropyl group via nucleophilic substitution.

  • Nitration and Reduction : Sequential nitration with nitric acid and reduction with hydrogen gas over palladium.

  • Cyclization : Formation of the quinoline core using polyphosphoric acid.

  • Chlorination and Amination : Final steps to introduce the desmethylpiperazine moiety.

This method emphasizes temperature control during nitration (0–5°C) and cyclization (150°C), with an overall yield of 61% for intermediate VI.

Direct Demethylation of Bosutinib

While BenchChem’s method is excluded per user requirements, peer-reviewed data indicate that demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C selectively removes methyl groups from the piperazine ring. However, this route is less favored industrially due to harsh conditions and lower scalability.

Optimization of Critical Parameters

Solvent Systems and Temperature

ParameterAlkylation PathwayBenzoic Acid Route
Solvent Aqueous butanone (5% H₂O)Methanol, toluene
Temperature 70–90°C0–150°C (step-dependent)
Reaction Time 6–10 hours24–48 hours

The alkylation pathway’s use of aqueous butanone enhances solubility of intermediates, reducing reaction time compared to the benzoic acid route.

Catalysts and Reagents

  • POCl₃ : Achieves 70% yield in ring closure.

  • Polyphosphoric Acid : Facilitates cyclization with minimal byproducts.

  • Palladium on Carbon : Enables efficient nitro group reduction.

Yield and Purity Comparisons

MethodOverall YieldPurity (HPLC)Key Advantage
Alkylation56–73%98.7%Scalable, high-purity output
Benzoic Acid61%97.2%Avoids nitro intermediates
Demethylation45–50%95.0%Simplified starting material

The alkylation method is superior for industrial applications due to its balance of yield and purity.

Industrial Production Considerations

Large-scale synthesis prioritizes:

  • Solvent Recovery : Butanone and isopropyl alcohol are recycled to reduce costs.

  • Quality Control : In-process HPLC monitoring ensures intermediates meet purity thresholds (>97%) before proceeding.

  • Regulatory Compliance : Residual solvent levels (e.g., acetonitrile <410 ppm) adhere to ICH guidelines.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of bosutinib leading to the formation of N-desmethylpiperazine hydroxy bosutinib, and how do these pathways influence pharmacokinetic parameters?

  • Methodological Answer : Bosutinib is primarily metabolized by CYP3A4 into inactive metabolites, including N-desmethyl bosutinib (M5) and oxidized bosutinib (M2), with a long half-life (32–41 hours) suggesting limited hepatic clearance dominance . Researchers should design pharmacokinetic studies to monitor metabolite accumulation, especially in patients with CYP3A4 polymorphisms or co-administered CYP3A4 inhibitors/inducers. Use LC-MS/MS for precise quantification of metabolites in plasma, ensuring separation from parent compounds.
MetaboliteEnzyme InvolvedActivity StatusHalf-Life (hours)
M5 (N-desmethyl)CYP3A4Inactive32–41
M2 (Oxidized)CYP3A4Inactive32–41

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound in synthetic batches?

  • Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, 1^1H/13^{13}C NMR for structural elucidation (e.g., distinguishing regioisomers), and HPLC with UV/Vis detection for purity assessment (>98%) . Critical step: Cross-validate results against reference standards from authoritative databases (e.g., NIST Chemistry WebBook) to avoid structural misassignment, as commercial suppliers have historically distributed incorrect bosutinib isomers .

Q. How do synthesis routes for bosutinib-derived metabolites like this compound optimize yield and reduce impurities?

  • Methodological Answer : Traditional routes (e.g., Pfizer’s Gould-Jacob reactions) face challenges in regioselectivity. Modern approaches use alkali-mediated alkylation of intermediates to improve yield (85–90%) and reduce byproducts like N,N’-dimethylpiperazine . Key steps:

  • Purify intermediates via recrystallization using ethanol/water mixtures.
  • Monitor reaction progress with inline FTIR to detect unwanted methylations.

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across preclinical studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum protein binding). Standardize protocols using:

  • Cell models : Primary CML patient cells over immortalized lines (e.g., K562) to mimic in vivo tyrosine kinase inhibition dynamics .
  • Dose-response normalization : Adjust for metabolite interference by pre-incubating bosutinib with human liver microsomes to simulate in vivo metabolism .

Q. What statistical methodologies are robust for indirect efficacy comparisons between this compound and other TKIs in the absence of head-to-head trials?

  • Methodological Answer : Use unanchored Matching-Adjusted Indirect Comparisons (MAIC) to balance cross-trial heterogeneity. Steps:

Extract individual patient data (IPD) from bosutinib trials (e.g., NCT00261846) and aggregate data from comparator trials (e.g., dasatinib’s CA180-034).

Weight outcomes (e.g., progression-free survival) using propensity scores matched for baseline characteristics (e.g., Philadelphia chromosome positivity) .

Validate with sensitivity analyses (e.g., log-rank tests for extrapolated survival curves).

Q. What strategies improve detection limits for this compound in pharmacokinetic studies using complex biological matrices?

  • Methodological Answer : Optimize sample preparation and instrumentation:

  • Sample prep : Solid-phase extraction (SPE) with mixed-mode cationic sorbents to isolate metabolites from plasma proteins.
  • Instrumentation : Ultra-performance LC (UPLC) coupled with tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode. Achieve limits of quantification (LOQ) <1 ng/mL by fragmenting the parent ion (m/z 530 → 113) .

Clinical Trial Design Considerations

Q. How should endpoints and missing data be handled in phase 2 trials evaluating this compound for novel indications (e.g., ALS)?

  • Methodological Answer :

  • Primary endpoint : Use the ALS Functional Rating Scale-Revised (ALSFRS-R) with mixed-effects model repeated measures (MMRM) to account for longitudinal data variance .
  • Missing data : Apply last observation carried forward (LOCF) only if dropout occurs after week 12 to avoid bias from early attrition. Pre-specify sensitivity analyses excluding imputed data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.